Product packaging for Stemocurtisinol(Cat. No.:)

Stemocurtisinol

Cat. No.: B1244912
M. Wt: 405.5 g/mol
InChI Key: WAULTDWQPCNZBI-SBKNPRMJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stemocurtisinol is a naturally occurring alkaloid isolated from the plant Stemona curtisii and belongs to the unique class of Stemona alkaloids, which are characterized by a pyrrolo[1,2-a]azepine core structure . This compound is provided exclusively for laboratory research purposes. In research settings, this compound has shown significant biological activities. It has demonstrated strong larvicidal properties against mosquito larvae ( Anopheles minimus ), making it a compound of interest in entomological and vector control studies . Like other Stemona alkaloids, its core structure is of interest in phytochemical research and for investigating plant defense mechanisms . The broader class of Stemona alkaloids has been investigated for various potential activities, including insecticidal and antitussive (cough-suppressing) effects, although the specific profile of this compound is distinct . This product is labeled "For Research Use Only." It is not intended for use in diagnostic procedures, in the treatment of humans or animals, or for any other personal or therapeutic application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H31NO6 B1244912 Stemocurtisinol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H31NO6

Molecular Weight

405.5 g/mol

IUPAC Name

(5Z)-5-[(1R,6S,9R,10R,11R,12S)-6-[(1S)-1-hydroxypropyl]-12-methyl-14,15-dioxa-5-azatetracyclo[7.5.1.01,11.05,10]pentadecan-13-ylidene]-4-methoxy-3-methylfuran-2-one

InChI

InChI=1S/C22H31NO6/c1-5-14(24)13-7-8-15-17-16-11(2)19(20-18(26-4)12(3)21(25)27-20)29-22(16,28-15)9-6-10-23(13)17/h11,13-17,24H,5-10H2,1-4H3/b20-19-/t11-,13-,14-,15+,16+,17-,22+/m0/s1

InChI Key

WAULTDWQPCNZBI-SBKNPRMJSA-N

Isomeric SMILES

CC[C@@H]([C@@H]1CC[C@@H]2[C@@H]3N1CCC[C@@]4([C@@H]3[C@@H](/C(=C/5\C(=C(C(=O)O5)C)OC)/O4)C)O2)O

Canonical SMILES

CCC(C1CCC2C3N1CCCC4(C3C(C(=C5C(=C(C(=O)O5)C)OC)O4)C)O2)O

Synonyms

stemocurtisinol

Origin of Product

United States

Natural Occurrence and Isolation of Stemocurtisinol

Plant Source Identification: Stemona curtisii Hook. F.

Stemocurtisinol is a naturally occurring alkaloid isolated from Stemona curtisii Hook. F., a plant belonging to the Stemonaceae family. researchgate.nettandfonline.com This particular species is prominently found in the southern and southwestern regions of Thailand. researchgate.netresearchgate.net The roots of S. curtisii are a significant source of a diverse range of Stemona alkaloids, including this compound. researchgate.nettandfonline.com Phytochemical investigations have consistently identified the root extracts of this plant as the primary material for the isolation of this compound. researchgate.netacs.org The plant has a history of use in traditional medicine and as a natural pesticide, which has prompted scientific investigation into its chemical constituents. researchgate.netresearchgate.net

Extraction Methodologies from Plant Material

The initial step in isolating this compound involves the extraction of total alkaloids from the plant material, typically the roots of Stemona curtisii. researchgate.nettandfonline.com This is most commonly achieved through solvent extraction. nih.gov

The general procedure involves using an alcohol-based solvent. For instance, the aerial parts of S. curtisii have been subjected to extraction using an ethanolic extract. tandfonline.com A common technique for extracting alkaloids from plants in the Stemona genus involves refluxing the powdered plant material with alcohol. nih.gov A detailed method for a related species, Stemona japonica, which can be considered representative, involves refluxing the coarsely powdered plant material with 90% alcohol. This process is typically repeated multiple times (e.g., three times for three hours each) to ensure exhaustive extraction of the alkaloids. nih.gov The solvent penetrates the plant's solid matrix, dissolves the target solutes like this compound, and diffuses them out into the liquid extract. nih.gov After extraction, the solvent is typically removed under reduced pressure to yield a crude extract containing a mixture of alkaloids and other phytochemicals.

Chromatographic Separation Techniques for this compound Purification

Following extraction, the crude mixture undergoes several chromatographic steps to isolate and purify this compound. Chromatography separates compounds based on their differential distribution between a stationary phase and a mobile phase. column-chromatography.com

Column Chromatography (CC) is often the first step in the purification process. The crude extract is loaded onto a column packed with a stationary phase, most frequently silica (B1680970) gel, which is effective for separating alkaloids. column-chromatography.comsemanticscholar.org A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds separate based on their polarity and affinity for the stationary phase, allowing for the collection of different fractions.

Thin-Layer Chromatography (TLC) is used to monitor the separation from column chromatography and to identify fractions containing the target compound. semanticscholar.org A specific TLC-densitometric method has been developed for the simultaneous quantification of this compound, stemocurtisine (B1246548), and stemofoline (B1231652) in S. curtisii root extracts, demonstrating its utility in analyzing the compound. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) may be employed for the final purification of this compound to achieve a high degree of purity. nih.govnih.gov HPLC, particularly reversed-phase HPLC, offers high resolution and is a standard technique for the analysis and isolation of pure natural products. nih.govoslomet.no Quantitative analysis of active compounds from S. curtisii has also been performed using HPLC. nih.gov

Co-occurrence and Isolation with Related Stemona Alkaloids

This compound is not found in isolation within Stemona curtisii. The extraction and purification processes invariably yield a variety of structurally related Stemona alkaloids that co-occur with it. The specific profile of these co-occurring alkaloids can differ between the plant parts, such as the roots and the aerial portions.

From the roots of S. curtisii, this compound is isolated alongside other major alkaloids, including:

Stemocurtisine tandfonline.comacs.org

Oxyprotostemonine tandfonline.comacs.org

1-Hydroxyprotostemonine acs.org

Stemocurtisine N-oxide acs.org

Oxystemokerrine N-oxide acs.org

Investigations of the aerial parts of the plant have yielded a different, yet related, set of alkaloids. While stemocurtisine is also present, other compounds isolated from the aerial parts include:

(11Z)-1',2'-didehydrostemofoline tandfonline.com

6-hydroxy-5,6-seco-stemocurtisine tandfonline.com

6-hydroxy-5,6-seco-stemocurtisinoside tandfonline.com

The co-isolation of these compounds highlights the biosynthetic relationship between the various Stemona alkaloids present in the plant. researchgate.net

Table of Co-occurring Alkaloids in Stemona curtisii

AlkaloidPlant Part
StemocurtisineRoots, Aerial Parts
OxyprotostemonineRoots
1-HydroxyprotostemonineRoots
Stemocurtisine N-oxideRoots
Oxystemokerrine N-oxideRoots
(11Z)-1',2'-didehydrostemofolineAerial Parts
6-hydroxy-5,6-seco-stemocurtisineAerial Parts
6-hydroxy-5,6-seco-stemocurtisinosideAerial Parts

Compound Index

Elucidation of Stemocurtisinol S Chemical Structure and Stereochemistry

Spectroscopic Analysis for Structure Determination (e.g., NMR, MS)

The foundational framework of Stemocurtisinol was initially mapped out using spectroscopic methods. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was instrumental in establishing the molecular formula of the compound, providing a precise mass measurement that corresponds to its elemental composition. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D experiments, provided the detailed connectivity of the atoms. researchgate.netcmu.ac.th The ¹³C NMR spectrum is particularly informative, with distinct signals for each carbon atom in the molecule. For instance, significant differences in chemical shifts are observed when comparing this compound to its analogs, which points to variations in the local electronic environment and stereochemistry. cmu.ac.th

Table 1: Selected ¹³C NMR Spectroscopic Data for this compound

Carbon AtomChemical Shift (δ) in ppm
C-654.8
C-1965.8

Note: Data reflects distinct chemical shifts that are crucial for structural and comparative analysis. cmu.ac.th

X-ray Crystallographic Analysis for Relative Stereochemistry Assignment

While spectroscopic methods establish the planar structure, X-ray crystallography provides incontrovertible proof of the molecule's three-dimensional shape and relative stereochemistry. ebin.pubuts.edu.auscribd.com The structure of this compound was definitively confirmed through single-crystal X-ray diffraction analysis. cmu.ac.thmju.ac.th

This powerful technique revealed critical details about the molecule's conformation. The analysis showed that the A-ring of this compound adopts a stable chair conformation. mju.ac.th Furthermore, it established the orientation of the 1'-hydroxypropyl substituent at the C-4 position as being axial. mju.ac.th The X-ray data also confirmed an intramolecular hydrogen bond between the C-19 hydroxyl group and the nitrogen atom (N-5) within the core structure. cmu.ac.thmju.ac.th

Table 2: Key X-ray Crystallographic Findings for this compound

Structural FeatureObservation
A-Ring ConformationChair
C-4 Substituent OrientationAxial
Intramolecular BondingHydrogen bond between C-19 OH and N-5

Source: Derived from X-ray crystal structure analysis. cmu.ac.thmju.ac.th

Determination of Absolute Configuration via Derivatization Studies (e.g., Mosher Ester Method)

Determining the absolute configuration of a chiral molecule—its exact spatial arrangement in a non-superimposable mirror image form—is a critical final step in structural elucidation. A common and reliable technique for this is the Mosher ester method. umn.eduspringernature.com This process involves creating two separate diastereomeric esters by reacting the alcohol of unknown stereochemistry with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). umn.edu By comparing the ¹H NMR spectra of these two resulting esters, the absolute configuration of the original alcohol can be deduced. springernature.com

In the case of this compound, however, its absolute configuration was not determined experimentally using derivatization methods like the Mosher ester analysis. cmu.ac.th Instead, its absolute stereochemistry was inferred or assumed based on biosynthetic considerations and its structural relationship to other known Stemona alkaloids for which the absolute configurations had been previously established. cmu.ac.th

Comparative Structural Analysis with Diastereomeric Analogs (e.g., Oxystemokerrin)

A deeper understanding of this compound's stereochemistry is gained by comparing it to its diastereomer, Oxystemokerrin. ebin.pubmju.ac.th Diastereomers are stereoisomers that are not mirror images of each other, differing in the configuration at one or more, but not all, stereocenters.

This compound and Oxystemokerrin are epimeric at two key positions: C-4 and C-19. ebin.pubmju.ac.th X-ray analysis highlights the most significant structural divergence: in this compound, the C-4 substituent is in an axial position, whereas in Oxystemokerrin, it is in an equatorial position. mju.ac.th This difference in spatial arrangement also leads to distinct signals in their respective ¹³C NMR spectra, providing a clear diagnostic marker to differentiate between the two diastereomers. cmu.ac.th For example, the chemical shifts for carbons near the differing stereocenters, such as C-6 and C-19, are notably different. cmu.ac.th

Table 3: Comparative ¹³C NMR Data (δ in ppm) for this compound and Oxystemokerrin

Carbon AtomThis compoundOxystemokerrin
C-654.842.8
C-1965.870.5

Source: Comparative data highlights the spectral differences arising from diastereomeric structures. cmu.ac.th

Biosynthetic Pathways of Stemocurtisinol

Proposed Biogenetic Precursors and Intermediates

The biosynthesis of the core structure of Stemona alkaloids is believed to originate from amino acid and polyketide precursors. researchgate.netitjfs.com For the majority of Stemona alkaloids, which feature a pyrrolo[1,2-a]azepine nucleus, L-ornithine and glutamic acid are considered primary precursors. researchgate.netresearchgate.net However, Stemocurtisinol possesses a distinct pyrido[1,2-a]azepine core, which consists of a six-membered piperidine (B6355638) ring fused to a seven-membered azepine ring. core.ac.ukthieme-connect.com

One prominent hypothesis suggests that pyrido[1,2-a]azepine alkaloids like this compound are derived from protostemonine-type precursors, which have a pyrrolo[1,2-a]azepine core. thieme-connect.comnih.gov This theory posits a ring expansion of the five-membered pyrrolidine (B122466) ring into a six-membered piperidine ring. thieme-connect.comuow.edu.au

An alternative biosynthetic pathway has been proposed that does not involve a ring expansion. This hypothesis draws a parallel to the biosynthesis of the hemlock alkaloid (+)-conhydrine. uow.edu.au It suggests the condensation of an acetate-derived polyketide derivative with 1,4-diaminobutane (B46682) (putrescine), which can be formed from ornithine or arginine. uow.edu.au Subsequent cyclization, stereoselective reduction, and oxidation could form a key piperidine intermediate. uow.edu.au This intermediate would then couple with a geranyl unit to form the full skeleton of alkaloids like this compound. uow.edu.au

Feeding experiments with precursors in Stemona curtisii cultures have provided some insights. The addition of sodium acetate (B1210297), a basic building block in polyketide synthesis, has been shown to increase the production of this compound, along with related alkaloids like stemocurtisine (B1246548) and oxyprotostemonine. thaiscience.info This supports the involvement of the polyketide pathway in its biosynthesis. thaiscience.info

Table 1: Proposed Precursors for this compound Biosynthesis

Precursor Class Specific Precursor Proposed Role Supporting Evidence
Amino Acids L-Ornithine / Glutamic Acid Source of nitrogen and carbon for the core heterocyclic rings. researchgate.netresearchgate.net General basis for Stemona alkaloid biosynthesis. researchgate.net
Polyketides Acetate Units (via Sodium Acetate) Forms the carbon backbone, particularly parts of the ring system. uow.edu.au Increased production of this compound in feeding experiments. thaiscience.info
Polyamines 1,4-Diaminobutane (Putrescine) Proposed to condense with a polyketide to form the piperidine ring. uow.edu.au Hypothetical pathway based on analogy to other alkaloids. uow.edu.au

Hypothetical Enzymatic Transformations Leading to the Pyrido[1,2-a]azepine Core

The formation of the characteristic pyrido[1,2-a]azepine core of this compound is a key biosynthetic step. One proposed mechanism involves a ring expansion of a protostemonine-type precursor. thieme-connect.com This transformation would require a series of enzymatic reactions, likely involving an initial cleavage of the pyrrolidine ring followed by the incorporation of a carbon atom from a side chain to form the larger piperidine ring. thieme-connect.com

Alternatively, the de novo synthesis of the piperidine ring from a polyketide and a diamine precursor would involve a different set of enzymes. uow.edu.au Key hypothetical steps include:

Polyketide Synthase (PKS) activity to assemble a specific carbon chain from acetate units.

Condensation with 1,4-diaminobutane, possibly catalyzed by a specialized synthase, to form a cyclic imine.

Iminium Reductase activity for the stereoselective reduction of the cyclic iminium ion to form the piperidine ring. uow.edu.au

Oxidation of the side chain to create a reactive iminium ion for subsequent coupling with the geranyl unit. uow.edu.au

While specific enzymes from Stemona species have not been isolated and characterized, the existence of such enzyme classes is well-established in the biosynthesis of other plant alkaloids. The co-occurrence of both pyrrolo[1,2-a]azepine and pyrido[1,2-a]azepine alkaloids in the same plants suggests a closely linked and potentially branching biosynthetic grid. nih.gov

Stereochemical Divergence in Biosynthesis of this compound and Related Alkaloids

A fascinating aspect of Stemona alkaloid biosynthesis is the stereochemical diversity observed among closely related structures. This compound and its diastereomer, oxystemokerrin, are a prime example. scispace.comuow.edu.au Both share the same pentacyclic skeleton but have opposite configurations at carbons C-4 and C-19. scispace.comuow.edu.au

This compound is isolated from Stemona curtisii, while oxystemokerrin has been identified in Stemona kerrii. scispace.comuow.edu.au The existence of these two stereoisomers implies that different Stemona species have evolved enzymes, likely reductases or cyclases, that exhibit opposite stereoselectivity during the biosynthetic process. uow.edu.au This enzymatic control dictates the precise three-dimensional arrangement of the final molecule, leading to the formation of either this compound or its diastereomer. uow.edu.au This stereodivergence highlights the high degree of specificity inherent in the plant's enzymatic machinery.

Table 2: Stereochemical Comparison of Related Pyrido[1,2-a]azepine Alkaloids

Compound Key Stereocenters Plant Source Reference
This compound Opposite configuration to Oxystemokerrin at C-4 and C-19 Stemona curtisii scispace.comuow.edu.au

Influence of Plant Species and Cultivation Conditions on Biosynthetic Flux

The production and accumulation of this compound are significantly influenced by both the specific plant species and the conditions under which it is grown. Different species within the Stemona genus exhibit distinct alkaloid profiles. For instance, this compound is a notable component in certain populations of S. curtisii, whereas other species like S. kerrii produce its diastereomer, oxystemokerrin. uow.edu.auscispace.com Even within S. curtisii, remarkable variation in the alkaloid profile has been observed among plants from different geographical locations in Thailand. ga-online.org

Cultivation techniques and elicitor application have been shown to modulate the biosynthetic output of this compound. Studies using hydroponic and in vitro root cultures of S. curtisii have demonstrated that the application of certain compounds can enhance alkaloid production.

Sodium Acetate : Adding sodium acetate to hydroponic cultures increased the content of this compound and stemocurtisine. thaiscience.info A concentration of 10 mg/L for 4 weeks resulted in a 1.4-fold increase in this compound compared to the control. thaiscience.info

Sucrose (B13894) : In vitro cultures fed with 40 g/L sucrose for one week showed an increase in related alkaloids, suggesting that carbon source availability is crucial for the biosynthetic pathway. scialert.net

Salicylic (B10762653) Acid : When salicylic acid was used as an elicitor in root cultures, it significantly boosted the production of this compound, oxyprotostemonine, and stemocurtisine. itjfs.comuow.edu.au The highest production was observed with 500 mg/L salicylic acid. uow.edu.au

Culture Method : The transition from soil to soilless culture systems like hydroponics has been shown to be effective for the acclimatization of S. curtisii plantlets, which is a prerequisite for controlled studies on secondary metabolite production. scialert.net

These findings indicate that the biosynthetic pathway leading to this compound is dynamic and can be manipulated through precursor feeding and elicitation, offering potential strategies for enhancing its production for research or other applications. thaiscience.infouow.edu.au

Table 3: Compound Names Mentioned in the Article

Compound Name
(+)-conhydrine
1,4-diaminobutane
Dehydroprotostemonine
Glutamic acid
L-Ornithine
Methoxystemokerrin-N-oxide
Oxyprotostemonine
Oxystemokerrin
Parvistemonine
Protostemonine (B150507)
Putrescine
Pyridostemin
Salicylic Acid
Sodium Acetate
Stemocochinin
Stemocurtisine
This compound
Stemofoline (B1231652)

Chemical Synthesis and Derivatization Studies of Stemocurtisinol

Semi-synthetic Transformations of Isolated Stemocurtisinol

Chemical modifications of this compound isolated from natural sources have provided insights into its reactivity and led to the creation of new derivatives. nih.gov These studies primarily focus on the inherent reactivity of the tertiary amine and the side chain.

The tertiary amine present in the this compound structure is susceptible to oxidation. Treatment of this compound with an oxidizing agent results in the formation of its corresponding N-oxide. nih.gov This transformation is a common metabolic pathway for many alkaloids and can also be achieved synthetically using various oxidants like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). nih.govrsc.orggoogle.com The conversion of this compound to this compound N-oxide has been reported as part of phytochemical investigations of Stemona curtisii. nih.gov Similarly, the related alkaloid, stemocurtisine (B1246548), has also been converted to stemocurtisine N-oxide through oxidation. nih.gov

Researchers have explored the oxidative cleavage of this compound to generate novel molecular structures. nih.gov Under basic conditions, the oxidative cleavage of the C-4 side chain of this compound leads to the formation of a new lactam derivative. nih.gov This reaction demonstrates a method for selectively breaking carbon-carbon bonds within the molecule to create a fundamentally different scaffold. masterorganicchemistry.com In a related study, stemocurtisine was subjected to oxidative cleavage of its γ-butyrolactone ring, which resulted in a tetracyclic derivative, highlighting the different reactive sites within this alkaloid subgroup. nih.gov Oxidative cleavage reactions, often employing reagents like periodic acid (HIO₄) or lead tetraacetate, are a known method for cleaving vicinal diols to form carbonyl compounds, though different conditions were applied in the case of this compound. libretexts.orgucalgary.ca

Table 1: Semi-synthetic Derivatives of this compound and Related Alkaloids This table is interactive. Click on the headers to sort.

Precursor CompoundTransformationReagent/ConditionProductCitation
This compoundOxidationOxidizing agentThis compound N-oxide nih.gov
This compoundOxidative CleavageBasic conditionsNovel lactam derivative nih.gov
StemocurtisineOxidationOxidizing agentStemocurtisine N-oxide nih.gov
StemocurtisineOxidative CleavageOxidizing agentTetracyclic derivative nih.gov

Strategy Development Towards Total Synthesis of this compound

While a completed total synthesis of this compound has not been reported, synthetic efforts have been directed towards the closely related alkaloid, stemocurtisine. These strategies provide a roadmap for the potential total synthesis of this compound. One notable approach involved an attempt to construct the stemocurtisine skeleton using a carbonylative lactonization strategy. purdue.edu Key reactions in this proposed route included the Kulinkovich reaction to form a cyclopropanol, followed by a palladium-catalyzed carbonylation reaction. purdue.edu Although this effort successfully produced the tricyclic core skeleton of stemocurtisine, the final C-N bond formation to complete the synthesis remained an unresolved challenge. purdue.edu Such synthetic explorations are crucial for developing and refining methods applicable to the entire class of stemocurtisine-group alkaloids. nih.gov

Synthetic Approaches to Key Scaffolds and Analogues

The synthesis of the complex, polycyclic core structures of Stemona alkaloids is a significant challenge that has spurred the development of innovative synthetic methods. rsc.org A powerful strategy for rapidly constructing the multicyclic scaffolds of these alkaloids is the tandem Diels-Alder/azido-Schmidt reaction. nih.govacs.org This sequence has been effectively used to build the 7,6,5-fused nitrogenous core found in alkaloids like neostenine (B1156026) from simple cycloalkenone precursors. nih.gov This methodology has also been adapted for diversity-oriented synthesis, allowing for the creation of libraries of unnatural Stemona alkaloid analogues by modifying the core skeleton. nih.govnih.gov These approaches enable the systematic preparation of analogues that would be difficult to access through semi-synthesis, facilitating broader biological screening. nih.gov

Stereocontrolled Synthetic Methods in Stemona Alkaloid Chemistry

The dense arrangement of stereocenters in Stemona alkaloids necessitates a high degree of stereocontrol in their synthesis. d-nb.info Numerous advanced synthetic methods have been employed to meet this challenge.

Key stereocontrolled methods include:

Intramolecular Diels-Alder Reactions : An asymmetric total synthesis of (-)-stenine was achieved using a highly diastereoselective intramolecular Diels-Alder reaction of a triene to establish the core ring system with precise stereochemical control. nih.gov

Tandem Cyclizations : The total syntheses of several pyrrole (B145914) Stemona alkaloids were accomplished using cascade or transannular cyclizations of precursors like parvistemoamide to form the core structure. researchgate.net

Catalytic Asymmetric Allylation : The total syntheses of the parvistemoline family of alkaloids were enabled by a stereodivergent Ir/Pd-synergistically-catalyzed allylic alkylation of a keto ester. d-nb.info This method allowed for the controlled installation of adjacent stereocenters. Krische's Ir-catalyzed allylation has also been a valuable tool in this context. d-nb.inforesearchgate.net

Lithiation-Borylation Homologation : A stereocontrolled total synthesis of (-)-stemaphylline was developed featuring a lithiation-borylation reaction of an α-boryl pyrrolidine (B122466). d-nb.info This method is powerful for assembling multiple contiguous stereocenters with high fidelity. d-nb.info

Aza-Wittig Ring Closure : The total synthesis of (-)-stemospironine utilized a Staudinger reaction followed by an aza-Wittig ring closure to form the perhydroazepine system. nih.gov

These sophisticated methods underscore the role of Stemona alkaloid synthesis in advancing the field of organic chemistry. nih.gov

Biological Activities of Stemocurtisinol: Mechanistic and Pre Clinical Investigations

In Vitro Larvicidal Activity against Mosquito Species (e.g., Anopheles minimus)

Stemocurtisinol has demonstrated notable insecticidal properties, particularly against mosquito larvae, which are vectors for various diseases. Laboratory-based bioassays have been conducted to quantify its potency against specific mosquito species.

One of the key findings is its activity against the larvae of Anopheles minimus, a primary malaria vector in the Greater Mekong Subregion. nih.govird.fr In a phytochemical and larvicidal study on Stemona curtisii, this compound was one of several alkaloids tested for its effects on Anopheles minimus larvae. The study revealed that this compound exhibits significant larvicidal activity. nih.gov

The potency of this activity was determined by calculating the median inhibitory concentration (IC₅₀), which is the concentration of the compound required to cause death in 50% of the tested larvae. For this compound, the IC₅₀ value against Anopheles minimus was reported to be 39 parts per million (ppm). nih.govthieme-connect.com This indicates a considerable toxic effect on the mosquito larvae. In the same study, other related alkaloids isolated from the plant extract, such as oxyprotostemonine, showed even higher potency. nih.gov The insecticidal properties of Stemona alkaloids are a significant area of research, as they offer potential alternatives to synthetic pesticides for vector control. oup.com

Table 1: Larvicidal Activity of Stemona Alkaloids against Anopheles minimus

Compound IC₅₀ (ppm) Reference
This compound 39 nih.govthieme-connect.com
Oxyprotostemonine 4 nih.govthieme-connect.com

Acetylcholinesterase (AChE) Inhibitory Potency and Comparative Analysis

Acetylcholinesterase (AChE) is a critical enzyme in the central nervous system of insects and vertebrates. Inhibition of AChE disrupts nerve impulse transmission, leading to paralysis and death, which is a common mechanism of action for many insecticides. The acetylcholinesterase inhibitory activity of this compound has been evaluated in phytochemical studies. nih.govuts.edu.au

Research indicates that while this compound does possess AChE inhibitory properties, its potency is significantly lower than that of other Stemona alkaloids, particularly those with a pyrrolo[1,2-a]azepine skeleton like stemofoline (B1231652) and 1',2'-didehydrostemofoline. nih.govuts.edu.auresearchgate.net Comparative analyses have consistently reported that this compound and its derivatives are approximately 10 to 20 times less active as acetylcholinesterase inhibitors than the aforementioned stemofoline-type alkaloids. nih.govuts.edu.auebi.ac.ukresearchgate.net

This difference in potency highlights the importance of the specific alkaloid structure for AChE inhibition. The pyrido[1,2-a]azepine core of this compound appears to be less effective at interacting with the active site of the AChE enzyme compared to the structural features of more potent inhibitors like stemofoline. nih.govresearchgate.netresearchgate.net

Table 2: Comparative AChE Inhibitory Activity of Stemona Alkaloids

Compound/Alkaloid Type Relative AChE Inhibitory Potency Reference
This compound (Pyrido[1,2-a]azepine type) 10-20 times less active than stemofoline alkaloids nih.govuts.edu.auresearchgate.net
Stemofoline (Pyrrolo[1,2-a]azepine type) High nih.govresearchgate.net

Molecular Interactions with Biological Targets via In Silico Docking Studies

To understand the molecular basis of its biological activities, this compound has been investigated using in silico molecular docking simulations. These computational studies predict the binding affinity and interaction patterns between a small molecule (ligand), like this compound, and a target protein.

A molecular docking study explored the potential of compounds from the Sungkai plant (Peronema canescens), including this compound, as anti-cancer agents by targeting the B-cell lymphoma 2 (Bcl-2) protein. utm.myutm.my Bcl-2 is a key regulator of apoptosis (programmed cell death), and its inhibition is a therapeutic strategy in cancer treatment. The results indicated that this compound exhibited a strong binding affinity to Bcl-2, with a calculated binding energy of -6.7034 kcal/mol. utm.myutm.my This suggests a potential interaction that could be explored further for anti-cancer applications.

While specific docking studies detailing this compound's interaction with acetylcholinesterase are not widely available, preliminary studies on related stemofoline analogues suggest a possible mode of inhibition. These compounds may bind horizontally along the passage to the active-site gorge of AChE, thereby blocking the entry of the acetylcholine (B1216132) substrate. researchgate.net Given its lower potency, this compound's interaction with the AChE active site is likely less favorable than that of the more potent stemofoline derivatives.

Table 3: In Silico Docking Results for this compound

Target Protein Binding Affinity (kcal/mol) Potential Biological Activity Reference

Investigation of Anti-feedant and Repellent Properties in Pest Models

Alkaloids isolated from various Stemona species are known to possess a range of insecticidal properties, including anti-feedant and repellent activities against various agricultural pests. researchgate.netresearchgate.netd-nb.info Anti-feedants are compounds that deter herbivores from feeding, while repellents prevent them from approaching a treated source. wikipedia.org

Studies on extracts from Stemona species have demonstrated significant anti-feedant activity against pests like the polyphagous larvae of Spodoptera littoralis and repellent effects. d-nb.inforesearchgate.net The specific chemical structure of the alkaloids plays a crucial role in determining the type and intensity of the bioactivity, with some compounds showing high toxicity and others exhibiting remarkable repellency. d-nb.inforesearchgate.net For instance, tuberostemonine, another Stemona alkaloid, is noted for its outstanding repellency but lacks toxic effects. researchgate.net

While the broader class of Stemona alkaloids, to which this compound belongs, is recognized for these properties, specific experimental data from pest models detailing the anti-feedant or repellent activities of purified this compound are not extensively documented in the reviewed literature. researchgate.netresearchgate.netresearchgate.net Further research is required to specifically evaluate and quantify these potential properties for this compound.

Structure Activity Relationship Sar Studies of Stemocurtisinol and Its Analogs

Identification of Pharmacophores and Structural Motifs for Biological Effects

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger or block its biological response. wikipedia.org For Stemona alkaloids, including those with the pyrido[1,2-a]azepine core characteristic of stemocurtisinol, several structural motifs have been identified as crucial for their biological activities.

For the antitussive activity observed in some Stemona alkaloids, studies have suggested that the saturated tricyclic pyrrolobenzazepine nucleus is a primary key structural feature. nih.govdergipark.org.tr This core scaffold appears to be essential for the interaction with the biological targets responsible for this effect.

In the context of insecticidal activity, which is a prominent feature of many Stemona extracts, specific alkaloids like stemofoline (B1231652) have shown high potency. researchgate.net While detailed pharmacophore models for the insecticidal action of this compound itself are not extensively documented, the shared pyrido[1,2-a]azepine framework with other active alkaloids suggests its importance. The nature and substitution on the side chains also play a significant role in modulating this activity. researchgate.net

Regarding acetylcholinesterase (AChE) inhibition, a study on stemocurtisine (B1246548), a closely related alkaloid, revealed that chemical transformation of the molecule could significantly impact its potency. A derivative, product 1b, was found to be a fourfold more potent AChE inhibitor than its precursor, stemocurtisine. researchgate.net This highlights that modifications to the peripheral functional groups of the core structure can lead to enhanced biological activity. While this compound and its derivatives have been tested for AChE inhibitory activity, they have been found to be less potent than other Stemona alkaloids like stemofoline. researchgate.net

A study on stemarines, a group of Stemona alkaloids with a pyrrolo[1,2-α]azepine core, identified a carboxylic side chain as a key feature for their significant nematocidal activity, suggesting this moiety is a critical part of the pharmacophore for this specific biological effect. researchgate.net

Impact of Stereochemistry on Biological Activity Profiles

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is known to have a profound impact on its biological activity. nih.govnih.gov This is because biological targets, such as enzymes and receptors, are chiral environments, and thus, different stereoisomers of a ligand can exhibit varied binding affinities and efficacies.

For the antitussive activity of stenine-type Stemona alkaloids, it has been demonstrated that having all-cis configurations at the three ring junctions of the core structure is optimal for activity. dergipark.org.trmagtech.com.cn This indicates a high degree of stereospecificity in the interaction with the biological target.

The structure of this compound, including its relative stereochemistry, has been determined through single-crystal X-ray analysis. ekb.egdntb.gov.ua Specifically, in the solid state, the A-ring of this compound adopts a chair conformation where the C-4 1'-hydroxypropyl substituent is in an axial position. dntb.gov.ua In contrast, its diastereomer, oxystemokerrin, has this substituent in an equatorial position. dntb.gov.ua Furthermore, these two compounds have opposite configurations at the secondary carbinol carbon (C-19). dntb.gov.ua Such stereochemical differences are expected to influence their biological activity profiles, although direct comparative studies for all biological effects are not extensively reported.

The synthesis of various stereoisomers of related natural products has been a key strategy to probe the influence of stereochemistry on bioactivity. For instance, stereoselective syntheses of various aminotriol derivatives from stevioside (B1681144) have been accomplished, and their antiproliferative activities were found to be dependent on their stereochemistry. mdpi.com

Systematic Modification of this compound for Enhanced Potency

The systematic chemical modification of a natural product lead compound is a common strategy in medicinal chemistry to enhance its potency, selectivity, and pharmacokinetic properties. Several modifications of this compound and related Stemona alkaloids have been reported, providing insights into their SAR.

One reported modification of this compound involves the oxidative cleavage of the C-4 side chain under basic conditions to yield a novel lactam derivative. researchgate.net In a related example, stemocurtisine was converted to its N-oxide through oxidation. researchgate.net Such modifications alter the electronic and steric properties of the molecule, which can lead to changes in biological activity. As previously mentioned, a transformed product of stemocurtisine demonstrated a fourfold increase in acetylcholinesterase inhibitory potency. researchgate.net

A broader effort in the exploration of Stemona alkaloid analogs involved the synthesis of a library of 104 compounds. This work, which can be considered an early example of a natural product-inspired strategy, utilized a core scaffold with a strategic ketone for diversification. Reductive amination of this ketone yielded a series of tertiary amines, with one analog exhibiting a high affinity (Ki of 2 nM) for the sigma-1 receptor. researchgate.net This demonstrates that modifications at specific positions can lead to highly potent and selective ligands for new biological targets.

The following table summarizes some of the modifications made to this compound and related compounds and their effects on biological activity.

Parent Compound Modification Resulting Compound/Analog Impact on Biological Activity Reference(s)
This compoundOxidative cleavage of C-4 side chainNovel lactam derivativeBiological activity not specified researchgate.net
StemocurtisineOxidationStemocurtisine N-oxideBiological activity not specified researchgate.net
StemocurtisineChemical transformationProduct 1b4x more potent AChE inhibitor researchgate.net
Stemona alkaloid coreReductive amination of ketone intermediateLibrary of tertiary aminesHigh affinity for sigma-1 receptor researchgate.net

Computational and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational and quantitative structure-activity relationship (QSAR) modeling are powerful tools used in drug discovery to understand the relationship between the chemical structure of compounds and their biological activity. ekb.eg These methods can help in predicting the activity of new compounds and in designing more potent analogs.

While specific QSAR or detailed computational modeling studies focused exclusively on this compound are not widely reported in the literature, the methodologies have been applied to other classes of alkaloids with some structural similarities. For instance, a QSAR analysis was performed on a series of pyridoacridine ascididemin (B1665191) analogs, which, like this compound, possess a fused heterocyclic ring system. This study indicated that electron-withdrawing substituents with higher molar refractivity at a specific position favored antitumor activity. wikipedia.org

Furthermore, QSAR models have been developed for diterpene alkaloids from Aconitum and Delphinium species to predict their toxicity. These models revealed a dependence of toxicity on parameters such as atomic packing density, surface polarity, the number of carbonyl groups, and lipophilicity. researchgate.net

The principles of pharmacophore modeling, which involves identifying the 3D arrangement of essential features for biological activity, are well-established and could be applied to this compound and its analogs to guide the discovery of new active compounds. nih.govdergipark.org.trresearchgate.net Such models can be used to screen virtual libraries of compounds to identify those that fit the pharmacophore and are therefore likely to be active. researchgate.net

Although a dedicated QSAR model for this compound is not available, the existing data on the SAR of Stemona alkaloids provides a solid foundation for the future development of such models. These models would be invaluable for the rational design of new this compound-based therapeutic agents.

Analytical Methodologies for Stemocurtisinol Research

Development and Validation of Chromatographic Quantification Methods

Chromatography stands as a cornerstone for the separation and quantification of Stemocurtisinol from complex plant matrices. waterandwastewater.com Both thin-layer and high-performance liquid chromatography have been successfully employed, each offering distinct advantages for the analysis of this compound.

A simple, specific, and inexpensive Thin-Layer Chromatography (TLC)-densitometric method has been developed for the simultaneous quantification of this compound and other major alkaloids like stemocurtisine (B1246548) and stemofoline (B1231652) in the roots of Stemona curtisii. nih.govresearchgate.net This technique involves spotting the sample on a TLC plate, developing the plate with a suitable mobile phase to separate the components, and then quantifying the separated compounds directly on the plate using a densitometer. unair.ac.id

In a validated method, densitometric scanning was performed in reflectance-absorbance mode at a wavelength of 300 nm. oup.com The mobile phase typically consists of a solvent system like dichloromethane, ethyl acetate (B1210297), and methanol. chula.ac.th This approach is particularly useful for the routine quality control of raw materials and extracts, allowing for multiple samples to be analyzed simultaneously. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a powerful and predominant method for the precise quantification of this compound. maxwellsci.comjneonatalsurg.com Reversed-phase HPLC (RP-HPLC) is commonly utilized, offering high resolution and sensitivity. researchgate.net

A typical HPLC system for this compound analysis includes a C18 column and a UV detector. maxwellsci.comresearchgate.net For instance, one method used an Agilent 1100 HPLC system with a UV detector set at 297 nm and an Inertsil ODS-3 column. maxwellsci.com The mobile phase often consists of a mixture of solvents like acetonitrile (B52724) and water, sometimes with additives like formic acid to improve peak shape and resolution. maxwellsci.commdpi.com The ability to automate HPLC systems makes them highly suitable for analyzing a large number of samples with high precision and accuracy. jneonatalsurg.com

Method Validation Parameters: Linearity, Precision, Accuracy, Robustness, LOD, LOQ

Validation is a critical process to ensure that an analytical method is suitable for its intended purpose. particle.dk For this compound analysis, methods are validated according to established guidelines, assessing several key parameters. nih.goveirgenix.comeuropa.eu

A TLC-densitometric method was validated and demonstrated good performance across several parameters. oup.comnih.gov The method showed linearity over a concentration range of 40–320 ng/spot with a correlation coefficient (r) greater than 0.9866. oup.comnih.gov Precision was confirmed with intra-day and inter-day relative standard deviations (RSD) of less than 6%. oup.comnih.gov The accuracy, determined through a recovery study, was found to be 100.2% for this compound. oup.comnih.gov The method's robustness was also tested against small, deliberate variations in experimental conditions, with RSD values remaining below 6%. oup.comoup.com The Limit of Detection (LOD) and Limit of Quantification (LOQ) were also established to define the method's sensitivity. nih.gov

Similarly, HPLC methods are rigorously validated for these parameters to ensure reliable quantification. nih.gov Linearity is assessed by creating a calibration curve from standard solutions across a defined range. gmpinsiders.com Accuracy is determined by spiking a sample with a known quantity of this compound and measuring the recovery, while precision is evaluated by analyzing the same sample multiple times. europa.eu Robustness is tested by making small changes to method parameters like mobile phase composition or flow rate. ejgm.co.uk The LOD is the lowest concentration of the analyte that can be reliably detected, and the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. particle.dk

Table 1: Validation Parameters for the TLC-Densitometric Quantification of this compound

Parameter Result Citation
Linearity Range 40–320 ng/spot oup.comnih.gov
Correlation Coefficient (r) > 0.9866 oup.comnih.gov
Precision (%RSD) < 6% (Intra-day and Inter-day) oup.comnih.gov
Accuracy (Average Recovery) 100.2% oup.comnih.gov

| Robustness (%RSD) | < 6% | oup.comoup.com |

Application of Analytical Methods for Content Profiling in Plant Extracts

Validated analytical methods are crucial for determining the content of this compound in plant materials, which can vary significantly due to factors like geographical origin. oup.com

Using a validated TLC-densitometric method, the content of this compound in the roots of S. curtisii collected from ten different locations in Thailand was analyzed. The study revealed that the amount of this compound varied, ranging from less than 0.0121% to 0.0859% of the dry weight. oup.comnih.gov Such studies highlight the necessity of quality control for standardizing raw materials. oup.com

HPLC has also been used to quantify this compound in root cultures of S. curtisii. In one study, HPLC analysis determined that the highest production of this compound (0.197 mg/g dry weight) was achieved when root cultures were treated with 500 mg/L of salicylic (B10762653) acid. maxwellsci.com These applications demonstrate the utility of chromatographic methods in both quality assessment of wild plants and in biotechnological production studies. maxwellsci.comthieme-connect.com

Table 2: this compound Content in Stemona curtisii Samples

Sample Type Analytical Method This compound Content (% dry weight) Citation
Roots (from 10 locations) TLC-Densitometry <0.0121–0.0859% oup.comnih.gov

Advanced Spectrometric Techniques for Trace Analysis

For trace-level analysis and structural confirmation, advanced spectrometric techniques, particularly those coupled with chromatography, are indispensable. intertek.com Liquid chromatography-mass spectrometry (LC-MS), and especially its tandem version (LC-MS/MS), offers superior sensitivity and specificity compared to conventional detectors. nih.govwikipedia.org

LC-MS/MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. eag.com This hyphenated technique is highly effective for identifying and quantifying trace amounts of compounds in complex mixtures. waterandwastewater.com In the context of this compound, LC-MS/MS can be used to confirm the identity of the analyte by comparing its fragmentation pattern (product ions) with that of a known standard. mdpi.com This provides a very high degree of confidence in the identification. The technique's high sensitivity allows for detection at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels, making it ideal for trace analysis. intertek.comeag.com While specific applications of LC-MS/MS for this compound are not extensively detailed in the provided results, the methodology is a standard and powerful tool for the analysis of similar natural products. mdpi.comnih.gov

Advanced Production and Metabolic Engineering of Stemocurtisinol

In Vitro Plant Cell and Organ Culture for Alkaloid Production

Conventional propagation of Stemona curtisii is challenging due to poor seed germination and the long maturation period of 3-5 years required for significant alkaloid accumulation. thaiscience.infomaxwellsci.com As a result, in vitro propagation techniques have emerged as a viable and sustainable alternative for producing research material and the alkaloids themselves. thaiscience.info

Researchers have successfully established protocols for the micropropagation of S. curtisii using shoot explants cultured on Murashige and Skoog (MS) media. thaiscience.inforesearchgate.net The induction of multiple shoots is often achieved by supplementing the media with cytokinins like benzyladenine (BA), with one study finding that 2 mg L-1 BA was optimal for inducing the highest number of shoots. thaiscience.inforesearchgate.net Subsequently, these shoots are transferred to a rooting medium, typically containing an auxin such as α-naphthalene acetic acid (NAA), to stimulate root development. thaiscience.inforesearchgate.net Studies have shown that a solid MS medium with 1 mg L-1 NAA can induce 100% root formation. thaiscience.inforesearchgate.net

Crucially, analysis via high-performance liquid chromatography (HPLC) has confirmed the presence and accumulation of key Stemona alkaloids, including Stemocurtisinol, in these in vitro-cultured roots. thaiscience.inforesearchgate.net While initial yields may be lower than in wild plants, organ cultures, particularly root cultures, provide a controlled environment for systematically studying and optimizing alkaloid biosynthesis. maxwellsci.comthieme-connect.com Hydroponic culture is another advanced method used to enhance the production of secondary metabolites in plants like S. curtisii. thaiscience.info

Elicitation Strategies for Enhanced this compound Biosynthesis

Elicitation, the process of inducing or enhancing the biosynthesis of secondary metabolites in plant cell cultures by adding trace amounts of specific compounds (elicitors), is a key strategy for increasing this compound yields.

Salicylic (B10762653) acid (SA), a plant hormone involved in defense signaling, has been identified as an effective elicitor for Stemona alkaloid production. itjfs.com When root cultures of S. curtisii were treated with varying concentrations of SA, a significant increase in the production of this compound was observed. maxwellsci.com Research demonstrated that the application of SA not only boosted the accumulation of alkaloids within the roots but also promoted their release into the culture medium. maxwellsci.com

The highest total production of this compound (0.197 mg/g dry weight) was achieved with the application of 500 mg/L salicylic acid, which represented a 5.47-fold increase compared to the control group. maxwellsci.com This suggests that SA triggers defense-related pathways that upregulate the genes responsible for alkaloid synthesis. itjfs.com

Table 1: Effect of Salicylic Acid (SA) on this compound Production in S. curtisii Root Cultures

SA Concentration (mg/L)Total this compound Content (mg/g DW)Fold Increase vs. Control
0 (Control)0.036-
1000.1213.36
2500.1744.83
5000.1975.47

Data sourced from a 16-week study on semi-solid MS medium. maxwellsci.com

Sodium acetate (B1210297) has also been investigated as a potential elicitor for enhancing alkaloid production in hydroponic cultures of S. curtisii. thaiscience.info As a precursor in various biosynthetic pathways, its addition can directly influence the availability of building blocks for complex molecules.

In one study, different concentrations of sodium acetate were added to the culture medium, and alkaloid content was measured at 2 and 4 weeks. thaiscience.info The results showed that sodium acetate positively affected the production of this compound. The highest total content of this compound (89.46 µg/g dry weight) was recorded in the group treated with 10 mg/L sodium acetate for a duration of 4 weeks. thaiscience.info This represented a 1.4-fold increase compared to the control. thaiscience.info Interestingly, the optimal concentration and duration varied for different alkaloids, with 20 mg/L sodium acetate over 2 weeks yielding the highest amount of oxyprotostemonine. thaiscience.info

Table 2: Effect of Sodium Acetate on Total this compound Production (Root + Medium) in S. curtisii Hydroponic Cultures

Sodium Acetate Concentration (mg/L)Duration (weeks)Total this compound Content (µg/g DW)Fold Increase vs. Control
0 (Control)463.90-
10489.461.4
20475.401.18
50473.051.14

Data sourced from a study on hydroponic cultures of S. curtisii. thaiscience.info

Genetic Engineering Approaches to Manipulate Biosynthetic Pathways

Genetic engineering offers a powerful, albeit complex, frontier for increasing the production of valuable secondary metabolites like this compound. genome.gov This approach involves altering an organism's DNA to achieve a desired trait, such as the enhanced production of a specific compound. genome.govwikipedia.org While specific genetic modification of the this compound pathway is still in a nascent stage, the general principles of metabolic engineering can be applied.

The proposed biosynthesis of this compound is thought to involve multiple enzymatic steps, starting from precursors derived from acetate and amino acids. thaiscience.info Genetic engineering strategies could focus on:

Overexpression of Key Genes: Identifying and overexpressing genes that code for rate-limiting enzymes in the this compound biosynthetic pathway. The response to SA elicitation, which involves the upregulation of genes related to alkaloid synthesis, provides clues as to which genes could be promising targets. itjfs.com

Downregulation of Competing Pathways: Using techniques like RNA interference (RNAi) to suppress genes in pathways that compete for the same precursors, thereby diverting more resources towards this compound synthesis.

Transcription Factor Engineering: Modifying transcription factors that regulate entire sections of the alkaloid biosynthetic pathway to switch on or enhance production.

These advanced genetic modifications hold the potential to create plant varieties or cell lines that are hyper-producers of this compound, though significant research is required to identify the specific genes and regulatory networks involved. thaiscience.info

Sustainable Sourcing and Cultivation Practices for Research Material

The reliance on wild populations of S. curtisii for this compound is unsustainable due to the plant's slow growth and limited geographical distribution. thaiscience.infothieme-connect.com This creates a strong impetus for developing sustainable sourcing and cultivation practices.

In vitro propagation and hydroponics are at the forefront of these efforts. thaiscience.infothaiscience.info These methods allow for the rapid, year-round production of plant material under controlled conditions, independent of seasonal and environmental constraints. thaiscience.info This not only ensures a consistent supply for research and potential commercialization but also alleviates pressure on wild stocks, contributing to biodiversity conservation. nexira.com

Furthermore, sustainable sourcing involves creating responsible supply chains. procurementtactics.com For Stemona, this could mean establishing cultivation programs in its native regions, providing economic benefits to local communities while ensuring the long-term availability of the plant. nexira.com Such programs, combined with the technological advancements of in vitro culture and elicitation, form a comprehensive strategy for the sustainable production of this compound. researchgate.netpanda.org

Future Research Directions and Perspectives for Stemocurtisinol

Unraveling Comprehensive Molecular Mechanisms of Action

A complete understanding of how Stemocurtisinol exerts its biological effects at the molecular level is fundamental to its future development. Current research has identified initial mechanisms, but a deeper, more comprehensive picture is required.

One of the earliest identified mechanisms is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function. This activity is believed to be a potential reason for the observed insecticidal properties of Stemona alkaloids. researchgate.net However, studies have shown that this compound is a relatively weak inhibitor, being 10 to 20 times less active than related alkaloids like stemofoline (B1231652) and 1′,2′-didehydrostemofoline. nih.gov Future research should aim to precisely quantify this inhibition and identify the specific binding interactions within the active site of the AChE enzyme, which could inform the design of more potent insecticidal analogues.

More recently, preliminary in silico studies have highlighted a potential anti-cancer mechanism. Network pharmacology and molecular docking analyses suggest that this compound may act on the apoptosis pathway in breast cancer. These models indicate a strong binding affinity for Bcl-2, an anti-apoptotic protein, suggesting that this compound could potentially promote cancer cell death by inhibiting this key protein. Future research must move beyond computational models to validate these findings through in vitro and in vivo experiments, clarifying the role of this compound in modulating apoptotic pathways and its potential as an anti-cancer agent.

| Known and Proposed Mechanisms of Action for this compound | | :--- | :--- | | Molecular Target | Associated Biological Activity | | Acetylcholinesterase (AChE) | Insecticidal activity (Note: Inhibition is weak compared to other Stemona alkaloids nih.gov) | | Bcl-2 Protein (Proposed) | Anti-cancer activity via apoptosis pathway (Note: Based on in silico modeling nih.gov) |

Exploration of Novel Biological Activities and Therapeutic Potential

While initial studies have focused on insecticidal and potential anti-cancer effects, the structural complexity of this compound suggests it may possess a wider range of biological activities. The extracts of Stemona species are used in traditional medicine for various purposes, including as antitussives and anti-inflammatories, and have demonstrated a wide spectrum of pharmacological activities in studies, including antitumour and cytotoxic effects. hebmu.edu.cncore.ac.uk

The most established biological activity of this compound is its insecticidal and larvicidal effect. researchgate.net However, research has indicated that related compounds, such as oxyprotostemonine, may show stronger activity in certain assays. researchgate.net A key future direction is the systematic screening of this compound against a broader panel of insect pests to identify specific targets and potential applications in agriculture.

The therapeutic potential of this compound as an anti-cancer agent is an exciting and novel area of research. Initial computational results showing strong binding to the Bcl-2 protein suggest potential efficacy in breast cancer. nih.gov This warrants extensive follow-up studies, including cytotoxicity assays against a wide range of cancer cell lines and subsequent evaluation in animal models to determine its therapeutic window and efficacy. It is noteworthy that while some Stemona alkaloids have shown cytotoxicity, this compound did not exhibit significant antibacterial or antifungal activities in tested assays. nih.gov

The weak acetylcholinesterase inhibitory activity, while perhaps not potent enough for primary therapeutic use in conditions like Alzheimer's disease, could still be a starting point for developing more active analogues. cas.cn Exploring other neurological targets is also a valid avenue for future research, given the diverse effects of alkaloids on the central nervous system.

Innovations in Synthetic Accessibility and Analogue Discovery

The limited availability of this compound from natural sources poses a significant barrier to extensive biological testing and development. Currently, the compound is obtained through extraction and isolation from the roots of Stemona curtisii. nih.gov Therefore, developing efficient synthetic routes is a critical research goal.

To date, a total synthesis of this compound has not been reported. However, significant progress has been made toward synthesizing its core structure and that of the closely related alkaloid, stemocurtisine (B1246548). researchgate.netpurdue.edu Researchers have successfully synthesized the tricyclic A-B-C ring structure of stemocurtisine and the pyrido[1,2-a]azepine core of this compound, employing key strategies like the borono-Mannich reaction. researchgate.netcore.ac.uk Future work should focus on completing the total synthesis, which would not only provide a renewable source of the compound but also open up pathways for creating structurally diverse analogues that are inaccessible through semi-synthesis.

In terms of analogue discovery, researchers have successfully modified the natural product to create simple derivatives. These semi-synthetic efforts provide a direct way to probe structure-activity relationships.

| Synthetic Derivatives of this compound | | :--- | :--- | | Derivative | Method of Preparation | | Novel Lactam Derivative | Oxidative cleavage of the C-4 side chain under basic conditions. nih.gov | | this compound N-oxide | Oxidation. nih.gov |

Future innovations in this area should focus on developing more sophisticated synthetic strategies to allow for precise modifications at various positions on the this compound scaffold. cas.cnmdpi.comnih.govresearchgate.netmdpi.com This would enable a thorough investigation of which structural features are essential for its biological activities and could lead to the discovery of new analogues with enhanced potency or novel functions.

Integration of Omics Technologies for Biosynthetic Pathway Elucidation

The biosynthesis of Stemona alkaloids is a complex process that is not yet fully understood. While a plausible biosynthetic pathway for pyrido[1,2-a]azepine alkaloids has been proposed based on chemical logic, suggesting precursors like L-ornithine, glutamic acid, and protostemonine (B150507), it has not been experimentally validated. scispace.comresearchgate.net Elucidating the precise genetic and enzymatic steps involved in this compound biosynthesis is a major frontier for future research.

The integration of "omics" technologies—genomics, transcriptomics, and metabolomics—offers a powerful approach to unravel this complexity. nih.govnih.gov By combining these large-scale datasets, researchers can identify candidate genes and enzymes involved in the pathway through co-expression analysis and correlation with metabolite profiles. nih.gov For plant natural products where biosynthetic genes are often not clustered, this multi-omics approach is particularly crucial. nih.gov Although no specific omics-based studies on the this compound pathway have been published, this represents a vital future direction to fully map its formation in Stemona curtisii.

In parallel, research has already shown that the production of this compound can be manipulated. Studies using root cultures of S. curtisii have demonstrated that the application of elicitors, such as salicylic (B10762653) acid and sodium acetate (B1210297), can significantly increase the yield of this compound and other related alkaloids. maxwellsci.com For instance, treatment with 500 mg/L salicylic acid increased total this compound content by approximately 5.47-fold compared to the control. maxwellsci.com This demonstrates that the biosynthetic pathway is responsive to external stimuli, opening up possibilities for enhancing production through metabolic engineering once the key genes and regulatory elements are identified through omics approaches.

Q & A

Q. What guidelines ensure ethical reporting of preclinical data involving this compound?

  • Methodology : Follow NIH preclinical guidelines for rigor (e.g., blinding, randomization). Disclose cell line authentication, passage numbers, and assay conditions (e.g., serum-free media) in methods sections. Use ARRIVE checklist for animal studies if applicable .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.